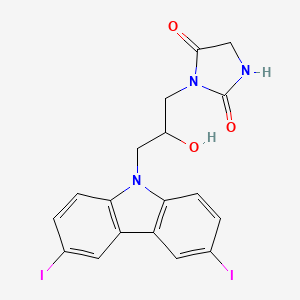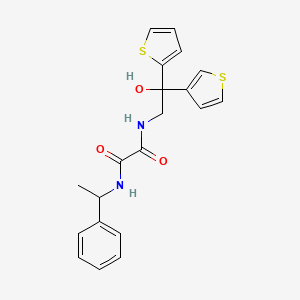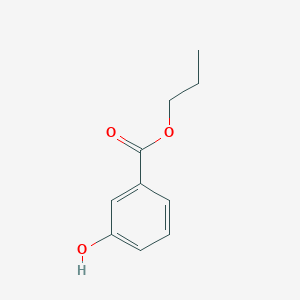![molecular formula C18H18N2O8S2 B2375160 7-(2-hidroxi-5-nitrofenil)-2-oxo-3,5,6,7-tetrahidro-2H-tiopirano[2,3-d]tiazol-5,6-dicarboxilato de dietilo CAS No. 1005089-81-5](/img/structure/B2375160.png)
7-(2-hidroxi-5-nitrofenil)-2-oxo-3,5,6,7-tetrahidro-2H-tiopirano[2,3-d]tiazol-5,6-dicarboxilato de dietilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold . This includes the design and development of different thiazole derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha encontrado que los derivados de tiazol actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Actividad analgésica
Se ha encontrado que los compuestos relacionados con el anillo de tiazol tienen propiedades analgésicas . Los analgésicos son medicamentos que se utilizan para aliviar el dolor. Funcionan bloqueando las señales del dolor al cerebro o interfiriendo con la interpretación de las señales por parte del cerebro.
Actividad antiinflamatoria
También se ha encontrado que los derivados de tiazol tienen propiedades antiinflamatorias . Los fármacos antiinflamatorios reducen la inflamación bloqueando la acción de ciertas enzimas.
Actividad antimicrobiana
Se ha encontrado que los derivados de tiazol tienen propiedades antimicrobianas . Las sustancias antimicrobianas matan o detienen el crecimiento de microorganismos como bacterias, hongos o protozoos.
Actividad antifúngica
Se ha encontrado que algunos derivados de tiazol tienen propiedades antifúngicas . Los fármacos antifúngicos son medicamentos que se utilizan para tratar infecciones por hongos.
Actividad antiviral
Se ha encontrado que los derivados de tiazol tienen propiedades antivirales . Los fármacos antivirales son un tipo de medicamento que se utiliza específicamente para tratar infecciones virales.
Actividad antitumoral o citotóxica
Se ha encontrado que los derivados de tiazol tienen propiedades antitumorales o citotóxicas . Estos compuestos pueden inhibir el crecimiento de tumores y pueden matar células, lo que los hace útiles en el tratamiento del cáncer.
Actividad neuroprotectora
Se ha encontrado que los derivados de tiazol tienen propiedades neuroprotectoras . Los fármacos neuroprotectores son medicamentos que protegen las células cerebrales del daño y la deterioración con el tiempo.
Mecanismo De Acción
Direcciones Futuras
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine . The future of thiazole-based compounds looks promising with ongoing research in the design and development of different thiazole derivatives .
Propiedades
IUPAC Name |
diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O8S2/c1-3-27-16(22)12-11(9-7-8(20(25)26)5-6-10(9)21)13-15(19-18(24)30-13)29-14(12)17(23)28-4-2/h5-7,11-12,14,21H,3-4H2,1-2H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBMHTQZNUGEQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C2=C(NC(=O)S2)SC1C(=O)OCC)C3=C(C=CC(=C3)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-N-[(4-methoxyphenyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2375077.png)

![2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane](/img/structure/B2375082.png)

![6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2375084.png)
![2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2375085.png)
![N-[(2-bromophenyl)methyl]cyclopropanamine](/img/structure/B2375086.png)
![tert-butyl 4-[3-(1H-pyrazol-5-yl)phenethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2375087.png)
![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375088.png)


![{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol](/img/structure/B2375094.png)


